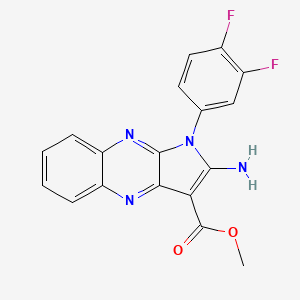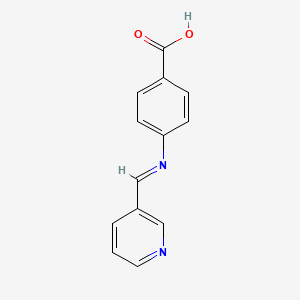
Triphenyl(propylsulfanyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(propylsulfanyl)plumbane is an organometallic compound that features a lead atom bonded to three phenyl groups and one propylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(propylsulfanyl)plumbane typically involves the reaction of lead(II) acetate with triphenyl(propylsulfanyl)phosphine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the lead atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or propylsulfanyl groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(0) species.
科学研究应用
Triphenyl(propylsulfanyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Triphenyl(propylsulfanyl)plumbane exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form stable complexes with organic molecules, facilitating reactions such as catalysis and bond formation. The propylsulfanyl group also plays a role in stabilizing the compound and enhancing its reactivity.
相似化合物的比较
Triphenylphosphine: Similar in structure but contains phosphorus instead of lead.
Triphenylstannane: Contains tin instead of lead and exhibits different reactivity.
Triphenylsilane: Contains silicon and is used in different applications.
Uniqueness: Triphenyl(propylsulfanyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it valuable in both research and industrial applications.
属性
CAS 编号 |
3600-13-3 |
|---|---|
分子式 |
C21H22PbS |
分子量 |
514 g/mol |
IUPAC 名称 |
triphenyl(propylsulfanyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H8S.Pb/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;4H,2-3H2,1H3;/q;;;;+1/p-1 |
InChI 键 |
QYRNTGWNILIXFR-UHFFFAOYSA-M |
规范 SMILES |
CCCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)
![Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966913.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
